Carbamic acid, (4-((bis(2-chloroethyl)amino)sulfonyl)phenyl)-, ethyl ester
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Overview
Description
Carbamic acid, (4-((bis(2-chloroethyl)amino)sulfonyl)phenyl)-, ethyl ester is a chemical compound with a complex structure that includes a carbamic acid moiety, a sulfonyl group, and bis(2-chloroethyl)amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-((bis(2-chloroethyl)amino)sulfonyl)phenyl)-, ethyl ester typically involves the reaction of 4-aminobenzenesulfonyl chloride with bis(2-chloroethyl)amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl chloroformate to form the final product. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the intermediates and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-((bis(2-chloroethyl)amino)sulfonyl)phenyl)-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bis(2-chloroethyl)amino groups can be reduced to form secondary amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, (4-((bis(2-chloroethyl)amino)sulfonyl)phenyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical tool for studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of carbamic acid, (4-((bis(2-chloroethyl)amino)sulfonyl)phenyl)-, ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of protein function. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, 2-chloroethyl ester
- Carbamic acid, [(4-chlorophenyl)sulfonyl]-, 2-chloroethyl ester
Uniqueness
Carbamic acid, (4-((bis(2-chloroethyl)amino)sulfonyl)phenyl)-, ethyl ester is unique due to the presence of both bis(2-chloroethyl)amino and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable tool for research and potential therapeutic applications.
Biological Activity
Carbamic acid, (4-((bis(2-chloroethyl)amino)sulfonyl)phenyl)-, ethyl ester, also known by its chemical structure and various synonyms, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
- Molecular Formula : C12H15Cl2N2O4S
- Molecular Weight : 351.23 g/mol
The structural features include a carbamic acid moiety linked to a bis(2-chloroethyl)amino group and a sulfonyl phenyl group, which contribute to its biological properties.
Mechanisms of Biological Activity
-
Anticancer Activity :
- Studies have indicated that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of carbamic acid have shown IC50 values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cells. The mechanism often involves apoptosis induction and inhibition of cell cycle progression.
-
Cholinesterase Inhibition :
- The compound's structural analogs have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial in neurotransmission. In vitro assays indicate that some derivatives exhibit competitive inhibition with IC50 values comparable to established AChE inhibitors like donepezil.
-
Antimicrobial Activity :
- Preliminary studies suggest potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Studies
A notable study evaluated the anticancer efficacy of a series of carbamic acid derivatives against MCF-7 and A549 cell lines. The results demonstrated:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 5.85 ± 0.02 | Apoptosis induction |
Compound B | A549 | 3.0 ± 0.05 | Cell cycle arrest |
These findings suggest that modifications in the chemical structure can enhance biological activity.
Cholinesterase Inhibition
In another study focused on cholinesterase inhibition:
Compound | AChE IC50 (µM) | BChE IC50 (µM) |
---|---|---|
Carbamic Acid Derivative X | 0.59 ± 0.04 | 0.15 ± 0.02 |
This data indicates that specific structural modifications can lead to potent inhibitors of cholinesterase enzymes.
Properties
CAS No. |
81865-12-5 |
---|---|
Molecular Formula |
C13H18Cl2N2O4S |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
ethyl N-[4-[bis(2-chloroethyl)sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C13H18Cl2N2O4S/c1-2-21-13(18)16-11-3-5-12(6-4-11)22(19,20)17(9-7-14)10-8-15/h3-6H,2,7-10H2,1H3,(H,16,18) |
InChI Key |
XDELFOYIOBDTFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl |
Origin of Product |
United States |
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